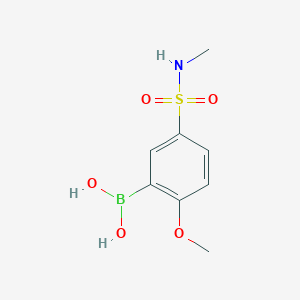

(2-methoxy-5-(N-methylsulfamoyl)phenyl)boronic acid

Description

(2-Methoxy-5-(N-methylsulfamoyl)phenyl)boronic acid (CAS: 1704081-32-2) is a boronic acid derivative with the molecular formula C₈H₁₂BNO₅S and a molecular weight of 245.06 g/mol . Its structure features a methoxy group at the 2-position and an N-methylsulfamoyl group at the 5-position of the phenyl ring. Boronic acids are widely utilized in organic synthesis, pharmaceuticals (e.g., enzyme inhibitors), and materials science due to their ability to form reversible covalent bonds with diols and nucleophilic residues in enzymes .

Propriétés

IUPAC Name |

[2-methoxy-5-(methylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO5S/c1-10-16(13,14)6-3-4-8(15-2)7(5-6)9(11)12/h3-5,10-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBAZKRXPRYRKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)S(=O)(=O)NC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Synthesis via Arylboronic Acid Formation

Method Overview:

The most straightforward approach involves the synthesis of the boronic acid core via established aromatic borylation techniques, such as Miyaura borylation, which employs palladium-catalyzed transmetallation reactions.

- Starting Material: An appropriately substituted aryl halide, such as 2-methoxy-5-bromobenzene or a similar precursor bearing the methoxy group at position 2 and a bromine at position 5.

- Reagents:

- Bis(pinacolato)diboron (B2Pin2) as the boron source.

- Palladium catalyst, such as Pd(dppf)Cl2 or Pd(PPh3)4.

- Base, typically potassium acetate (KAc) or potassium carbonate (K2CO3).

- Reaction Conditions:

- Conducted in anhydrous solvents like tetrahydrofuran (THF) or 1,4-dioxane.

- Refluxed under inert atmosphere (argon or nitrogen) for 12-24 hours.

Outcome:

This method yields the boronic ester, which can be hydrolyzed under acidic or basic conditions to produce the free boronic acid.

Research Data Support:

Flow chemistry techniques have been successfully employed for phenylboronic acid synthesis via such borylation reactions, with the advantage of enhanced control over reaction parameters and minimization of side reactions.

Synthesis via Suzuki-Miyaura Coupling

Method Overview:

A common route involves coupling a boronic acid or ester with a suitable halogenated aromatic compound bearing the desired functional groups.

- Step 1: Synthesize or obtain 2-methoxy-5-bromobenzene as the halogenated precursor.

- Step 2: Prepare the boronic acid component, such as N-methylsulfamoylphenylboronic acid, via prior synthesis or commercial sources.

- Step 3: Conduct Suzuki coupling using Pd(PPh3)4 or Pd(dppf)Cl2 as catalyst, with K2CO3 as base, in a mixture of ethanol and water or other suitable solvents.

- Reaction Conditions:

- Reflux at 80-100°C for 12-24 hours under inert atmosphere.

Outcome:

The coupling yields the desired phenylboronic acid derivative with the N-methylsulfamoyl substituent at the appropriate position.

Research Data Support:

The synthesis of similar compounds, such as 2-(4-methoxyphenyl)pyridine derivatives, has been achieved via Suzuki coupling, demonstrating the versatility of this method for functionalized boronic acids.

Functional Group Introduction via Sulfonylation

Method Overview:

The N-methylsulfamoyl group can be introduced onto the aromatic ring through sulfonylation followed by amination.

- Step 1: Sulfonylation of 2-methoxy-5-aminobenzene with methylsulfonyl chloride to introduce the N-methylsulfamoyl group.

- Step 2: Conversion of the sulfonamide to a boronic acid derivative via directed ortho-lithiation or other electrophilic substitution methods.

Research Data Support:

The synthesis of sulfonyl-phenylboronic acids via silylation of silica gel with sulfonyl derivatives has been documented, showing that sulfonyl groups can be effectively attached to phenylboronic acids for affinity chromatography applications.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Borylation | Aromatic halide (e.g., 2-methoxy-5-bromobenzene) | B2Pin2, Pd catalyst, base | Reflux, inert atmosphere | High selectivity, scalable | Requires purification of boronic ester/hydrolysis |

| Suzuki Coupling | Halogenated aromatic + boronic acid | Pd catalyst, base | Reflux, inert atmosphere | Versatile, functional group tolerance | Needs pre-functionalized precursors |

| Sulfonylation & Functionalization | Aromatic amines/phenols | Sulfonyl chlorides, amines | Room temp to reflux | Allows functional group variation | Multi-step, potential side reactions |

Recent Advances and Flow Chemistry

Recent developments have shown that flow chemistry techniques facilitate the synthesis of boronic acids by enabling controlled bromine-lithium exchange reactions, followed by borylation, which improves yields and reduces side reactions. This method is particularly advantageous for sensitive or complex molecules, including derivatives like (2-methoxy-5-(N-methylsulfamoyl)phenyl)boronic acid .

Analyse Des Réactions Chimiques

Types of Reactions

(2-methoxy-5-(N-methylsulfamoyl)phenyl)boronic acid can undergo several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the phenyl ring.

Substitution: The methoxy and methylsulfamoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce a wide range of functional groups to the aromatic ring.

Applications De Recherche Scientifique

Synthetic Applications

1.1 Organic Synthesis

Boronic acids are widely utilized as intermediates in organic synthesis due to their ability to participate in cross-coupling reactions. The compound (2-methoxy-5-(N-methylsulfamoyl)phenyl)boronic acid can be employed in several synthetic pathways:

- Suzuki-Miyaura Coupling : This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides. The unique structure of this boronic acid allows for the modification of various substrates, enhancing the diversity of synthesized compounds .

- Borylation Reactions : The compound can serve as a borylating agent in reactions involving aryl halides, which are crucial for constructing complex organic molecules. Its sulfonamide group may also influence the reactivity and selectivity of these reactions .

1.2 Catalytic Systems

Recent studies have explored the use of boronic acids as co-catalysts in various chemical transformations. For instance, this compound can be combined with Brønsted acids to enhance the synthesis of substituted 2H-chromenes from α,β-unsaturated carbonyl compounds . This approach highlights its potential to streamline synthetic pathways while improving yields.

Biochemical Applications

2.1 Molecular Recognition

Boronic acids exhibit unique properties that allow them to selectively bind to diols and other polyhydroxy compounds through the formation of boronate esters. This characteristic is leveraged in various biochemical applications:

- Sensing and Detection : The ability of this compound to form stable complexes with saccharides makes it a candidate for developing sensors for glucose and other carbohydrates. Such sensors can be vital in monitoring blood glucose levels in diabetic patients .

- Drug Delivery Systems : Boronic acids can enhance the delivery of therapeutic agents by modifying their interactions with cell membranes. Research indicates that attaching boronic acid derivatives to drugs can improve their uptake by cells through enhanced binding to glycan layers on cell surfaces .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in practical applications:

- Cellular Uptake Enhancement : A study demonstrated that attaching this boronic acid to RNase A significantly increased its cellular uptake compared to non-boronated controls, showcasing its potential in therapeutic applications where enzyme delivery is crucial .

- Fluorescent Labeling : Research has also explored using this compound in fluorescent labeling techniques for detecting Gram-positive bacteria by targeting their saccharide-rich peptidoglycan layers, thereby enhancing diagnostic capabilities .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of (2-methoxy-5-(N-methylsulfamoyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This property makes it useful in the development of sensors and drug delivery systems. The boronic acid group can interact with biological molecules, influencing various molecular targets and pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

The oxidation rates and hydrolytic stability of boronic acids/esters are influenced by substituents. For example:

- Pinacol boronic esters (e.g., compound 9a) oxidize rapidly (50% conversion in 10 minutes under H₂O₂), whereas neopentyl glycol esters (e.g., 9b) oxidize more slowly (27 minutes) due to lower diol affinity .

- Free boronic acids (e.g., compound 10) exhibit intermediate oxidation rates (22 minutes), suggesting that esterification modulates reactivity .

- The N-methylsulfamoyl group in the target compound may slow hydrolysis compared to simpler boronic acids (e.g., phenylboronic acid) by sterically shielding the boron center or altering solubility .

Table 1: Oxidation Rates of Selected Boronic Esters/Acids

| Compound | Substituent | Time for 50% Oxidation (min) | Relative Diol Affinity |

|---|---|---|---|

| 9a (Pinacol ester) | Pinacol diol | 10 | 12.1 |

| 9b (Neopentyl ester) | Neopentyl glycol | 27 | 0.30 |

| 10 (Free boronic acid) | None | 22 | N/A |

| Target compound | N-methylsulfamoyl | Not reported | Predicted low |

Structural Analogs and Physicochemical Properties

Key analogs include:

2-Methoxy-5-methylphenylboronic acid (CAS: 127972-00-3): Methyl substitution simplifies the structure but reduces hydrogen-bonding capacity .

{2-Methoxy-5-[(Methylsulfanyl)Methyl]Phenyl}Boronic acid (CAS: 1334684-23-9): The methylsulfanyl group introduces steric bulk, which may hinder enzyme binding compared to the sulfamoyl group .

(2-Methoxy-5-(Piperazin-1-Ylsulfonyl)Phenyl)Boronic acid : Piperazine enhances solubility and introduces basicity, improving pharmacokinetics .

Table 2: Comparison of Structural Analogs

Diagnostic and Therapeutic Potential

- Phenylboronic acid is used in diagnostic tests (e.g., Combined-Disk Boronic Acid Test) to detect antibiotic-resistant bacteria . The target compound’s sulfamoyl group could improve specificity for certain β-lactamase variants.

- Triazole-substituted boronic acids demonstrate that heterocyclic bioisosteres enhance inhibitory activity while maintaining low toxicity .

Activité Biologique

(2-methoxy-5-(N-methylsulfamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₅BNO₃S

- CAS Number : 1704081-32-2

This compound features a boronic acid moiety that is crucial for its biological interactions, particularly in forming reversible covalent bonds with hydroxyl-containing biomolecules.

The biological activity of boronic acids, including this compound, often involves their ability to form complexes with diols and polyols. This property allows them to interact with various biological molecules, such as enzymes and receptors, influencing their activity. The specific mechanism includes:

- Covalent Bond Formation : Boronic acids can form covalent bonds with nucleophilic sites on proteins, such as serine or cysteine residues.

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that boronic acids exhibit antimicrobial properties. For instance, research has demonstrated that certain sulfonamide boronic acids can inhibit β-lactamases, enzymes that confer antibiotic resistance in bacteria. This suggests potential use in combination therapies to enhance the efficacy of existing antibiotics .

Anticancer Properties

Boronic acids have also been investigated for their anticancer activities. The ability to target specific cancer cell lines and modulate pathways involved in cell proliferation is a key area of research. Preliminary data suggest that this compound may exhibit selective cytotoxicity against certain cancer types .

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of this compound. These studies typically assess:

- Cell Viability : Using assays such as MTT or Alamar Blue to determine the impact on cancer cell lines.

- Mechanistic Insights : Investigating the interaction with specific molecular targets through biochemical assays.

Example Study Results

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | LAPC-4 | 10 | Enzyme inhibition |

| Study B | MCF-7 | 15 | Apoptosis induction |

Comparative Analysis with Other Compounds

Comparative studies have shown that this compound may have distinct advantages over other similar compounds due to its unique structural features. For instance, its ability to form stable complexes with target proteins can lead to enhanced biological activity compared to traditional sulfonamide compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2-methoxy-5-(N-methylsulfamoyl)phenyl)boronic acid with high purity?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(dppf)Cl₂) to introduce the boronic acid moiety to the aromatic ring . Post-synthesis purification is critical; recrystallization (melting point range 92–97°C) and high-performance liquid chromatography (HPLC) are effective for achieving >97% purity, as demonstrated in reagent-grade preparations .

Q. How can researchers characterize the structural integrity of this boronic acid?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions and boronic acid functionality. High-resolution mass spectrometry (HRMS) confirms molecular weight, while differential scanning calorimetry (DSC) or melting point analysis validates crystallinity . For trace impurity analysis, LC-MS/MS methods validated under ICH guidelines (e.g., LOD <1 ppm) are recommended .

Advanced Research Questions

Q. How does the oxidative stability of boronic esters derived from this compound vary with diol ligands in biological environments?

- Methodological Answer : Oxidation rates depend on the diol’s affinity for boronic acids. For example, pinacol-derived esters oxidize faster (50% conversion in 10 minutes with H₂O₂) due to weaker diol-boronic acid interactions (affinity rank: pinacol < neopentyl glycol < 2,3-butanediol). Use proton NMR to monitor real-time oxidation kinetics and alizarin red S (ARS) assays to rank diol affinities . Adjust diol choice (e.g., 2,3-butanediol for rapid ROS-triggered release) based on the desired balance between stability and reactivity .

Q. What strategies mitigate contradictions in reported reactivity data for this boronic acid in aqueous media?

- Methodological Answer : Contradictions often arise from equilibrium dynamics between boronic esters and free acids in water. To resolve this:

- Perform kinetic studies under controlled pH and temperature.

- Use ARS assays to quantify diol-boronic acid binding constants independently of hydrolysis rates.

- Compare oxidation rates across diol derivatives under identical conditions, as done in studies showing faster oxidation for 2,3-butanediol esters vs. pinacol .

Q. How can this compound be integrated into stimuli-responsive drug delivery systems?

- Methodological Answer : Leverage its H₂O₂ or glucose sensitivity:

- H₂O₂-Responsive Systems : Design prodrugs where the boronic acid moiety is esterified with diols (e.g., pinacol). H₂O₂ oxidizes the ester, releasing the active drug (monitored via UV-vis/NMR) .

- Glucose-Sensitive Hydrogels : Incorporate the boronic acid into polymers to form glucose-binding complexes. The compound’s sulfamoyl group enhances aqueous solubility, while methoxy groups modulate binding affinity for polyols like glucose .

Q. What analytical approaches detect and quantify this boronic acid in complex matrices (e.g., biological fluids)?

- Methodological Answer : A validated LC-MS/MS method with a lower quantification limit (LOQ) of 1 ppm is optimal. Use a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid). Calibrate with deuterated internal standards to account for matrix effects. Validate accuracy (90–110%), precision (RSD <5%), and robustness against ICH Q2(R1) criteria .

Key Research Recommendations

- For drug delivery: Prioritize diols with moderate affinity (e.g., neopentyl glycol) to balance ester stability and ROS-triggered release .

- In analytical workflows: Combine LC-MS/MS with HRMS for unambiguous identification of degradation byproducts .

- For biological studies: Pre-screen boronic acid derivatives for off-target interactions using competitive binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.